molecular formula C22H30N2O3S B051808 Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)- CAS No. 1010382-72-5

Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-

Cat. No.: B051808
CAS No.: 1010382-72-5
M. Wt: 402.6 g/mol
InChI Key: SVIVAENOUMHBBT-UHFFFAOYSA-N
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Description

Theoretical Foundations of Benzenesulfonamide Derivative Research

Receptor Interactions and Pharmacological Targeting

PF-04363467 exhibits low nanomolar affinity for dopamine D3 receptors (D3R Ki = 3.1 nM) with >100-fold selectivity over D2 receptors (D2R Ki = 692 nM). This selectivity is critical for minimizing adverse effects associated with D2R blockade, such as catalepsy and hyperprolactinemia. In vivo studies in rat models revealed that PF-04363467 dose-dependently reduces fentanyl self-administration and drug-seeking behavior at doses achieving >95% D3R occupancy and 34.7% D2R occupancy. Notably, even at high D2R occupancy (75%), the compound avoids extrapyramidal symptoms, suggesting a novel binding mode or synergistic D3R-D2R heteromer modulation.

Mechanistically, PF-04363467 stabilizes interactions with conserved residues in D3R’s orthosteric pocket, including Asp110 (TM3), Ser192 (TM5), and Phe345 (TM6). The morpholine and benzenesulfonamide moieties contribute to hydrogen bonding and hydrophobic interactions, respectively, while the isopropyl group enhances membrane permeability (Papp = 8.4 × 10⁻⁶ cm/s).

Table 1: Key Pharmacological Properties of PF-04363467
Property Value Source
Molecular Weight 402.6 g/mol
D3R Ki 3.1 nM
D2R Ki 692 nM
CNS MPO Score 4.0/6.0
P-gp Efflux Ratio 2.1 (Low-to-moderate efflux)

Computational Modeling and Structure-Activity Relationship (SAR) Frameworks

PF-04363467 was optimized using Induced Fit Docking (IFD) and molecular dynamics (MD) simulations to refine its binding pose within D3R. The compound’s CNS MPO desirability score (4.0/6.0) reflects balanced physicochemical properties:

  • ClogP : 3.96 (optimal for blood-brain barrier penetration)
  • Topological Polar Surface Area (TPSA) : 58.6 Ų (facilitates passive diffusion)
  • pKa : 7.5 (enhances solubility and reduces phospholipidosis risk)

SAR studies highlight the necessity of the 4-isopropylbenzenesulfonamide group for D3R affinity, while the 4-ethylmorpholine moiety improves metabolic stability. Methyl substitution at the 2-position of the phenyl ring prevents oxidative metabolism, extending half-life in vivo.

Evolution of Sulfonamide-Based Therapeutic Agents

Sulfonamides, first recognized for antibacterial activity (e.g., Prontosil, 1935), have evolved into versatile scaffolds for CNS therapeutics. PF-04363467 exemplifies this shift, leveraging sulfonamide’s hydrogen-bonding capacity and rigid aromatic core to target GPCRs. Modern sulfonamides now address viral infections, cancer, and neuropsychiatric disorders, with design strategies emphasizing:

  • Selectivity modulation via substituent engineering (e.g., isopropyl groups for D3R specificity).
  • Protonation state optimization to avoid crystallization in renal tubules (pKa ~7.5 vs. historical sulfanilamide’s pKa ~10).

Properties

IUPAC Name

N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVAENOUMHBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010382-72-5
Record name PF-04363467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04363467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

PF-04363467 primarily targets the Dopamine D3 and D2 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions. The D3 receptor, in particular, has been implicated in various psychiatric disorders, including substance use disorders.

Biological Activity

Benzenesulfonamide, specifically N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)- , also known as PF-04363467, is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PF-04363467 is characterized by the following structural features:

  • Molecular Formula : C22H30N2O3S
  • Molecular Weight : 402.6 g/mol
  • IUPAC Name : N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide
  • CAS Number : 1010382-72-5

The compound contains a sulfonamide functional group attached to a benzene ring, with an ethyl-substituted morpholine moiety and an isopropyl group, contributing to its biological activity and selectivity for certain receptors.

PF-04363467 primarily acts as a Dopamine D3/D2 receptor antagonist , exhibiting a remarkable selectivity for the D3 receptor. The compound demonstrates:

  • Ki value for D3 receptor : 3.1 nM
  • Ki value for D2 receptor : 692 nM

This 100-fold selectivity for the D3 receptor indicates its potential in targeting dopaminergic pathways involved in various neurological conditions, particularly those related to substance use disorders.

Antagonistic Effects on Dopamine Receptors

In preclinical studies, PF-04363467 has shown promising results in modulating dopaminergic signaling:

  • Opioid Self-administration : The compound has been tested in vivo, where it dose-dependently attenuated opioid self-administration and drug-seeking behavior in rat models. This suggests its potential utility in treating addiction-related disorders.
  • Substance Use Disorders : Given its mechanism of action, PF-04363467 is being explored as a therapeutic agent for various substance use disorders, including tobacco use disorder. Its ability to selectively inhibit D3 receptors may help reduce cravings and withdrawal symptoms.

Research Findings

Several studies have evaluated the biological activity of PF-04363467:

Case Study Summaries

StudyFindings
Study on Opioid Addiction Demonstrated that PF-04363467 significantly reduced opioid-seeking behavior in rats, indicating its potential as a treatment for opioid addiction.
Dopamine Receptor Binding Studies Confirmed the high selectivity of PF-04363467 for D3 receptors over D2 receptors, supporting its targeted therapeutic application.
Preclinical Trials Ongoing trials are assessing the efficacy of PF-04363467 in human subjects with substance use disorders, focusing on safety and pharmacodynamics .

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Antagonism
One of the primary applications of this compound is as a dopamine D3 receptor antagonist . Research indicates that it exhibits a high selectivity for the D3 receptor over the D2 receptor, with a Ki value of 3.1 nM for D3R compared to 692 nM for D2R. This selectivity suggests potential therapeutic benefits in treating conditions associated with dopamine dysregulation, such as:

  • Substance Use Disorders : Preclinical studies have demonstrated that this compound can attenuate opioid self-administration and drug-seeking behavior in rat models, indicating its potential utility in addiction therapies.
  • Tobacco Use Disorder : Given its effects on dopamine pathways, it may also be beneficial in managing nicotine dependence.

Methodologies for Application

The compound has been tested using various methodologies:

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide in reducing drug-seeking behavior. These studies typically involve operant conditioning paradigms to evaluate the compound's impact on self-administration behaviors.
  • Preclinical Trials : The compound has undergone rigorous testing in preclinical settings to establish its pharmacokinetic properties and therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to benzenesulfonamides, highlighting their unique attributes:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideBasic sulfanilamide structureFirst synthetic antibacterial drug
AcetazolamideContains a carbonic anhydrase inhibitorUsed primarily for glaucoma treatment
Benzothiazole SulfonamidesIncorporates a benzothiazole ringExhibits different antimicrobial properties

This comparison illustrates the diversity within the sulfonamide class while emphasizing the specific substituents of N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-benzenesulfonamide that enhance its biological activity and application potential.

Case Studies and Research Findings

Recent studies have focused on the compound's role in modulating dopamine receptor activity. For instance:

  • Opioid Self-Administration Model : In experiments involving rats trained to self-administer opioids, administration of the compound resulted in a significant reduction in opioid-seeking behavior, suggesting its potential as a treatment for opioid addiction.
  • Dopamine Selectivity : The compound's remarkable selectivity for D3 receptors positions it as a candidate for further exploration in treating neuropsychiatric disorders where dopamine modulation is critical.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Compound 11 ():
  • Structure: 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide.
  • Activity : Exhibited potent antimicrobial activity.
  • Key Findings : The chloro-benzoyl and pyrimidinyl groups likely enhance electron-withdrawing effects, improving interaction with microbial targets .
Compound 18 ():
  • Structure: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide.
  • Activity: Similar antimicrobial efficacy to Compound 11, suggesting positional isomerism (2-chloro vs.
N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino) benzenesulfonamide ():
  • Structure: Features a nitrobenzylideneamino group and dimethylpyrimidinyl substitution.
  • Activity: Demonstrated the lowest binding energy (-6.05 kcal/mol with C. Hydrogen bonds with HIS 388 and PRO 13 residues were critical for activity .

Comparison with Target Compound: The target compound lacks the indolylideneamino or nitrobenzylideneamino groups but includes a morpholinyl substituent. Morpholine’s cyclic amine structure may improve solubility and microbial target engagement compared to pyrimidinyl or chloro-benzoyl groups. However, the absence of electron-withdrawing groups (e.g., nitro, chloro) could reduce antimicrobial potency relative to Compounds 11, 18, and the nitrobenzylideneamino derivative .

Anticancer Activity

Compound 2 ():
  • Structure: N-(3-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide.
  • Activity : Designed as an anticancer agent, with the trifluoromethyl group enhancing metabolic stability and binding to hydrophobic pockets in enzymes .

Comparison with Target Compound :
The target compound lacks a trifluoromethyl group or benzoimidazolyl-pyrimidine moiety, which are critical for Compound 2’s anticancer activity. However, its isopropyl group may contribute to hydrophobic interactions in a similar manner .

Physicochemical Properties

4-Methyl-N-(2-methylphenyl)benzenesulfonamide ():
  • Structure : Simple benzenesulfonamide with methyl groups on the benzene ring and phenyl substituent.
  • Properties : Density = 1.237 g/cm³, boiling point = 398.1°C, molecular weight = 261.34 g/mol.
  • Comparison : The target compound’s larger substituents (morpholinyl, isopropyl) likely increase molecular weight (~390–440 g/mol) and reduce volatility compared to this simpler analog .

Structural and Crystallographic Insights

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide ():
  • Structure : Features a formylphenyl group and dual sulfonamide substitution.
  • Crystallography : The sulfonamide S1 and N1 atoms adopt distorted tetrahedral and planar geometries, respectively. Weak C–H⋯O hydrogen bonds form a 3D network in the crystal lattice .

Data Tables

Table 1: Antimicrobial Activity Comparison

Compound Key Substituents Target Microbe Binding Energy (kcal/mol) Reference
Target Compound Morpholinyl, isopropyl Hypothetical N/A
Compound 11 () Chloro-benzoyl, pyrimidinyl Broad-spectrum N/A
N-(4,6-Dimethyl-2-pyrimidinyl)-... () Nitrobenzylideneamino, pyrimidinyl C. albicans -6.05

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound ~390–440 (estimated) N/A N/A
4-Methyl-N-(2-methylphenyl)benzenesulfonamide () 261.34 1.237 398.1

Notes

  • Contradictions : Pyrimidinyl and chloro groups in analogs enhance antimicrobial activity, but the target compound’s morpholinyl group may prioritize solubility over potency .
  • Data Gaps: No direct evidence on the target compound’s synthesis or bioactivity exists in the provided materials. Inferences are drawn from structural analogs.

Preparation Methods

Synthesis of 4-Isopropylbenzenesulfonyl Chloride

4-Isopropylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 2 hours. The sulfonyl chloride is isolated via vacuum distillation (yield: 85–90%).

Coupling Reaction

A mixture of 4-(4-ethyl-2-morpholinyl)-2-methylaniline (1.0 eq) and 4-isopropylbenzenesulfonyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) is stirred with pyridine (2.5 eq) as acid scavenger at 25°C for 12 hours. The crude product is purified by silica gel chromatography (hexane:ethyl acetate = 6:1), yielding 70–75% of the target compound.

Key Parameters

ParameterOptimal Value
SolventTHF
BasePyridine
Temperature25°C
Reaction Time12 hours
PurificationColumn chromatography

Electrochemical Reductive Amination

A tunable electrochemical approach enables catalyst-free synthesis under green conditions. This method uses controlled-potential electrolysis to reduce nitro intermediates while facilitating sulfonamide bond formation.

Procedure

A solution of 1-nitro-4-(4-ethyl-2-morpholinyl)-2-methylbenzene (10 mM) and sodium 4-isopropylbenzenesulfinate (12 mM) in phosphate buffer (pH 3.5)/ethanol (80:20 v/v) undergoes electrolysis at −0.4 V vs. Ag/AgCl. The reaction completes within 6 hours (current decay >95%), yielding insoluble benzenesulfonamide crystals filtered and washed with ethanol (yield: 68%).

Advantages

  • Eliminates toxic chlorinated solvents

  • Avoids stoichiometric bases

  • Scalable for continuous flow systems

Phase-Transfer Catalyzed Alkylation

For large-scale production, phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems.

Optimized Protocol

A mixture of 4-(4-ethyl-2-morpholinyl)-2-methylaniline (0.5 mol), 4-isopropylbenzenesulfonyl chloride (0.55 mol), tetrabutylammonium bromide (0.3 mol%), and 50% NaOH aqueous solution is stirred in toluene at 80°C for 2 hours. The organic layer is separated, concentrated, and crystallized from ethanol/water (4:1), achieving 88% yield with 99% purity.

Critical Factors

  • Catalyst loading: 0.2–0.5 mol% TBAB

  • Temperature: 70–80°C

  • Base concentration: ≥40% NaOH

Mechanochemical Synthesis

Emerging solid-state methods utilize ball milling to achieve solvent-free coupling. Preliminary studies show:

ConditionOutcome
Milling time45 minutes
Frequency30 Hz
Molar ratioAmine:Sulfonyl chloride = 1:1.05
Yield62%

While lower yielding than solution-phase methods, this approach reduces waste generation and energy consumption.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityGreen Metrics (E-factor)
Classical7598High8.2
Electrochemical6899Medium2.1
Phase-Transfer8899High4.7
Mechanochemical6297Low0.9

E-factor = (mass of waste)/(mass of product)

Challenges in Morpholine Ring Functionalization

The 4-ethyl-2-morpholinyl group introduces steric hindrance, necessitating:

  • Protection Strategies : Temporary Boc protection of the morpholine nitrogen during sulfonylation.

  • Temperature Control : Maintaining reactions below 40°C to prevent N-dealkylation.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require stringent drying.

Industrial-Scale Purification Techniques

Commercial suppliers employ distinct protocols:

  • Zibo Hangyu Biotech : Recrystallization from ethyl acetate/hexane (1:3), achieving 99% assay.

  • Chemlyte Solutions : Melt crystallization under reduced pressure (0.1 mbar) at 120°C.

  • Taizhou Zhenyu Biotech : Continuous chromatography using simulated moving bed (SMB) technology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this benzenesulfonamide derivative?

  • Synthesis : A validated approach involves refluxing precursors in ethanol with a base (e.g., NaOH) at 80°C for 15 hours, followed by extraction with organic solvents like ethyl acetate and purification via column chromatography .
  • Characterization : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1145 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity .
  • X-ray crystallography (using SHELX programs for refinement) to resolve 3D molecular geometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Perform crystallographic refinement with SHELXL to resolve bond lengths, angles, and torsional mismatches .
  • Cross-validate spectral data (NMR, IR) against computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Use the PLATON toolkit for structure validation to check for missed symmetry, disorder, or non-covalent interactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • The Sulforhodamine B (SRB) assay is recommended for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and quantify bound dye via absorbance at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and detects drug-induced cytotoxicity with high sensitivity .

Advanced Research Questions

Q. How should researchers address discrepancies between crystallographic data and computational modeling predictions?

  • Re-examine refinement parameters (e.g., thermal displacement factors, occupancy ratios) in SHELXL to rule out experimental artifacts .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches.
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may influence crystal packing .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Structural modulation : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to improve solubility while monitoring bioactivity via SRB assays .
  • Prodrug design : Mask polar groups with labile esters or amides, validated through pH-dependent stability studies and in vitro metabolic assays (e.g., liver microsomes).
  • LogP optimization : Use shake-flask or HPLC-based methods to measure partition coefficients and correlate with cellular permeability .

Q. How to design experiments to resolve contradictory cytotoxicity data across different cell lines?

  • Dose-response standardization : Test the compound at logarithmic concentrations (1 nM–100 µM) across cell lines, using SRB assays with triplicate technical replicates .
  • Mechanistic profiling : Combine cytotoxicity data with transcriptomic or proteomic analyses (e.g., RNA-seq, phospho-kinase arrays) to identify cell line-specific targets.
  • Check for off-target effects : Use isoform-selective inhibitors or CRISPR knockdowns to isolate pathways contributing to divergent responses.

Methodological Notes

  • Crystallographic Refinement : Always cross-validate SHELX-refined structures with the CIF check tool in PLATON to detect overlooked symmetry or disorder .
  • SRB Assay Optimization : Pre-screen cell lines for doubling times to ensure uniform confluence at assay endpoints .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) rigorously, as benzenesulfonamide derivatives are sensitive to hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-(4-(4-ethyl-2-morpholinyl)-2-methylphenyl)-4-(1-methylethyl)-

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